2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole

描述

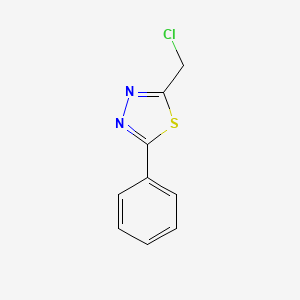

2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by a chloromethyl group attached to the second position and a phenyl group attached to the fifth position of the thiadiazole ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with aromatic aldehydes, followed by chloromethylation. The reaction conditions often require the use of acidic catalysts such as zinc chloride or hydrochloric acid to facilitate the formation of the chloromethyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as the preparation of intermediates, cyclization, and chloromethylation, followed by purification through methods like chromatography or recrystallization to obtain the desired product in high purity .

化学反应分析

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution with diverse nucleophiles, forming functionalized derivatives. Key reactions include:

Reaction with Amines

Primary and secondary amines displace the chlorine atom to form alkylamino derivatives. For example:

Reaction with Thiols

Thiols (e.g., 5-mercapto-2-methyl-1,3,4-thiadiazole) substitute chlorine via S-alkylation:

-

Mechanism : Base-catalyzed nucleophilic attack confirmed by HMBC analysis .

-

Applications : Used to synthesize hybrid thiadiazole-oxadiazole systems .

Reaction with Alkoxides

Methoxy and ethoxy groups can be introduced under alkaline conditions:

Sommelet Reaction for Aldehyde Formation

The chloromethyl group undergoes oxidation to a formyl group via the Sommelet reaction:

Reaction Steps

-

Quaternary Salt Formation :

-

Hydrolysis :

Key Data

| Parameter | Value |

|---|---|

| Reaction Time | 8 hours (total) |

| Optimal Temperature | 60–70°C |

| Purity (HPLC) | ≥95% |

Cyclization Reactions

The chloromethyl group participates in ring-forming reactions:

Formation of Bicyclic Systems

Reaction with thiourea derivatives yields fused heterocycles:

Thiadiazole-Oxadiazole Hybrids

Condensation with carbonyl chlorides forms oxadiazole-thiadiazole hybrids:

Comparative Reactivity of Substituents

The reactivity of 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole is influenced by substituents:

Mechanistic Insights

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazole, including 2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole, exhibit significant anticancer properties. For instance, a study highlighted that a related 1,3,4-thiadiazole compound displayed potent growth inhibition against breast cancer MCF-7 cells with an IC50 value of 0.28 µg/mL, indicating its potential as a therapeutic agent against various cancers . The mechanism of action often involves the inhibition of critical cellular processes such as DNA synthesis and cell cycle regulation .

Antimicrobial Properties

The compound has shown promising results in antimicrobial research. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria, with notable inhibitory effects observed against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be 32 µg/mL and 64 µg/mL respectively . Such properties make it a candidate for developing new antibiotics.

Anti-inflammatory Effects

Studies have also indicated that this compound can reduce inflammation markers significantly. In LPS-stimulated macrophages, treatment with the compound led to a reduction in TNF-alpha and IL-6 levels by approximately 50%, demonstrating its potential as an anti-inflammatory agent .

Material Science

Organic Semiconductors

Beyond its biological applications, this compound is utilized in material science for the development of organic semiconductors. Its unique chemical structure allows for effective charge transport properties which are essential in the fabrication of electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Study 1: Anticancer Activity Evaluation

- Objective : To evaluate the cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Case Study 2: Antimicrobial Activity Assessment

- Objective : To assess the efficacy against various bacterial strains.

- Findings : Significant inhibitory effects were noted against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective antimicrobial activity.

Case Study 3: Anti-inflammatory Properties Investigation

- Objective : To investigate the anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

作用机制

The mechanism of action of 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The phenyl group contributes to the compound’s binding affinity and specificity for its targets .

相似化合物的比较

- 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole

- 2-(Chloromethyl)-5-ethyl-1,3,4-thiadiazole

- 2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-thiadiazole

Comparison: 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties compared to its methyl or ethyl analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .

生物活性

The compound 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole is part of a larger family of thiadiazole derivatives known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound contains a thiadiazole ring, which is characterized by the presence of sulfur and nitrogen atoms. The chloromethyl group enhances its reactivity and biological activity. The structural formula can be represented as follows:

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. For instance, studies indicate that compounds with halogen substitutions exhibit enhanced activity against various bacterial strains. In particular:

- In vitro studies demonstrated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 15 to 62.5 μg/mL depending on the specific derivative tested .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 2-(Chloromethyl)-5-phenyl | S. aureus | 62.5 |

| 2-(Chloromethyl)-5-phenyl | E. coli | 15 |

| 2-amino-5-(3-hydroxy-2-naphthyl) | S. aureus | 62.5 |

Anticancer Activity

Research has highlighted the potential of thiadiazole derivatives as anticancer agents. The compound's structure allows it to interact with cellular targets effectively:

- Cytotoxicity assays revealed that derivatives of 1,3,4-thiadiazoles exhibit significant growth inhibition in various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For example, one derivative showed an IC50 value of 0.28 µg/mL against MCF-7 cells .

Table 2: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 2-(Chloromethyl)-5-phenyl | MCF-7 | 0.28 |

| 2-(Chloromethyl)-5-phenyl | HCT116 | 3.29 |

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazoles have also been documented:

- In vivo studies demonstrated that certain thiadiazole derivatives significantly reduced inflammation in animal models, indicating their potential as therapeutic agents in treating inflammatory diseases .

Case Studies

- Study on Antimicrobial Properties : A study conducted by Olsen et al. highlighted the enhanced antibacterial activity of chlorinated thiadiazoles against Gram-positive bacteria. The results indicated a zone of inhibition ranging from 15 to 19 mm for certain derivatives .

- Anticancer Study : A comparative analysis of various thiadiazole derivatives showed that compounds with electron-withdrawing groups like chlorine exhibited improved cytotoxicity against cancer cell lines due to their ability to induce apoptosis without affecting normal cells .

属性

IUPAC Name |

2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKLQRJGNGUAER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00501002 | |

| Record name | 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70390-94-2 | |

| Record name | 2-(Chloromethyl)-5-phenyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00501002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。